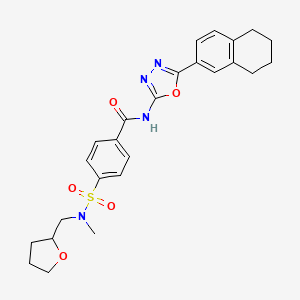

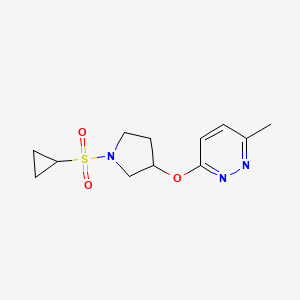

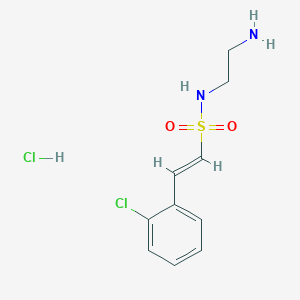

![molecular formula C9H11NO3 B2424022 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid CAS No. 1536624-40-4](/img/structure/B2424022.png)

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrano[4,3-b]pyrrole is a type of organic compound that belongs to the class of heterocyclic compounds . These compounds are characterized by a ring structure containing atoms of at least two different elements. In this case, the ring structure contains carbon and nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds, such as Pyrano[2,3-d]pyrimidine derivatives, has been studied . The reactions of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and some electrophilic reagents were studied .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, the chemical reactivity of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine was studied towards triethyl phosphite in the presence of some bielectrophiles .Aplicaciones Científicas De Investigación

Cycloaddition Reactions

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid is used in cycloaddition reactions. A study demonstrated its reaction with styrene and butyl vinyl ether to produce 6-substituted methyl hexahydropyrano[4,3-b]pyrrole carboxylates, confirmed by X-ray analysis (Bubnov et al., 2015).

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds. Research indicates its role in forming substituted 6-amino-5-cyano-pyrroles, with the structure determined through X-ray analysis (Dmitriev et al., 2015). Additionally, its derivatives, like pyrano[2,3-c]pyrroles, have been synthesized for further chemical applications (Vydzhak & Panchishin, 2008).

Formation of Spiro Heterocyclic Systems

This compound is key in the formation of spiro heterocyclic systems. One study demonstrated its use in a three-component spiro heterocyclization process, leading to complex spiro[pyrano[2,3-c]pyrazole-pyrrole] systems (Dmitriev et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized to create novel oxadiazole heterocyclic compounds, which are expected to have significant medical applications, such as in hypertension treatment (Kumar & Mashelker, 2007).

Functionalization of Heterocyclic Compounds

It is also significant in the functionalization of heterocyclic compounds. Research shows its role in the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, which are important for further chemical synthesis and potential pharmacological applications (Mekheimer et al., 1997).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Compounds with similar structures, such as pyrano[3,2-c]quinolones, are known to undergo acid-catalyzed tandem reactions . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to exhibit various biologically vital properties . They are often used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Direcciones Futuras

The future directions in the study of these types of compounds could involve exploring their potential applications in various fields, such as medicine and materials science. For instance, Pyrano[2,3-d]pyrimidine derivatives have shown a variety of important biological properties such as antimicrobial, anticancer, antioxidant, antigenotoxic, antiviral, and biofilm inhibitory activities .

Propiedades

IUPAC Name |

1-methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-7-2-3-13-5-6(7)4-8(10)9(11)12/h4H,2-3,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNNJSFPZJWWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COCC2)C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

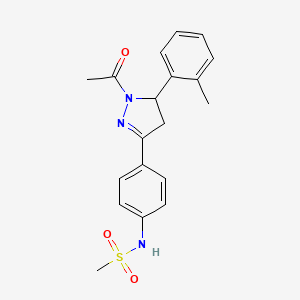

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)

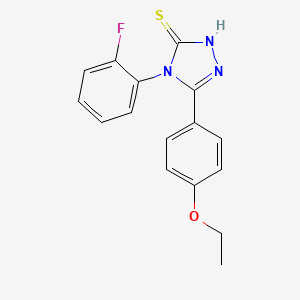

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

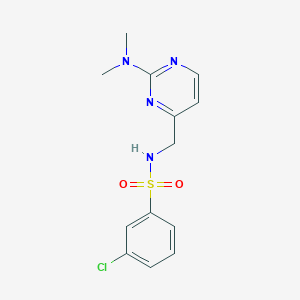

![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)